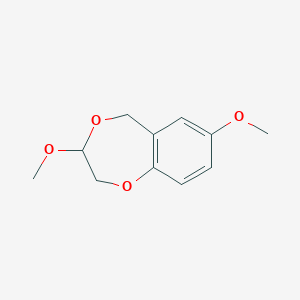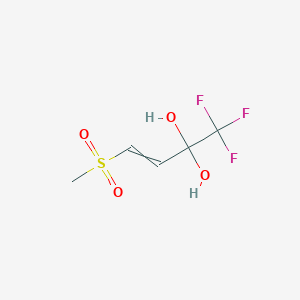
1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol: is a chemical compound characterized by its unique molecular structure, which includes trifluoromethyl and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethylated alkene with a sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methanesulfonyl group can participate in various chemical reactions, modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-4-phenylbut-3-en-2-one
- 1,1,1-Trifluoro-4-methoxybut-3-ene-2-one
Comparison
Compared to similar compounds, 1,1,1-Trifluoro-4-(methanesulfonyl)but-3-ene-2,2-diol is unique due to the presence of both trifluoromethyl and methanesulfonyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications.
Properties
CAS No. |
329915-02-8 |
|---|---|
Molecular Formula |
C5H7F3O4S |
Molecular Weight |
220.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-methylsulfonylbut-3-ene-2,2-diol |
InChI |
InChI=1S/C5H7F3O4S/c1-13(11,12)3-2-4(9,10)5(6,7)8/h2-3,9-10H,1H3 |
InChI Key |
LASYBWXNQYXHDV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C=CC(C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12588207.png)
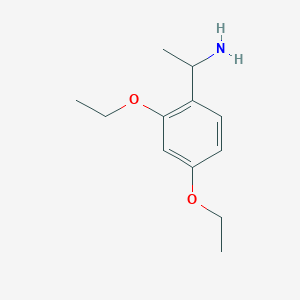
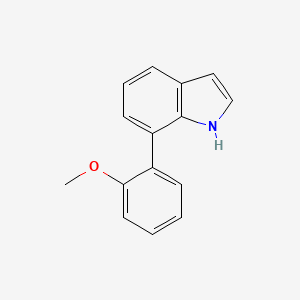
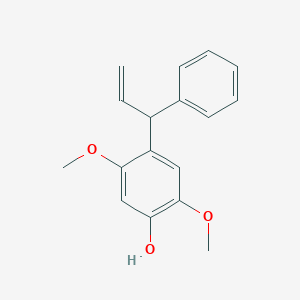
![Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate](/img/structure/B12588229.png)
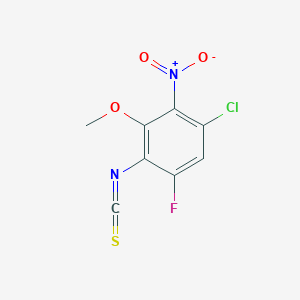
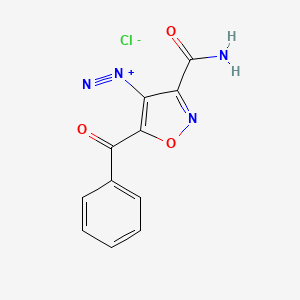
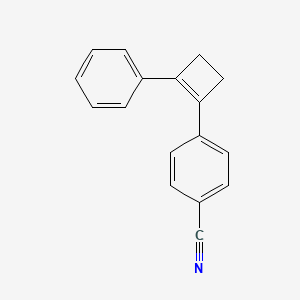
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B12588237.png)
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)
